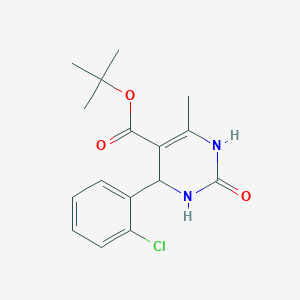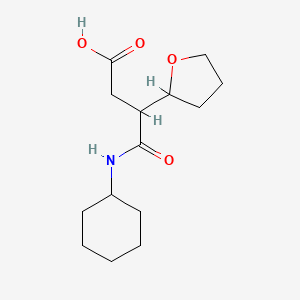
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Descripción general
Descripción
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, commonly known as CXB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CXB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of CXB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. CXB specifically inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, CXB reduces inflammation and pain.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CXB has been shown to have antipyretic effects by reducing fever. CXB has also been shown to have antiplatelet effects by inhibiting the aggregation of platelets, which can lead to blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CXB in lab experiments is its well-documented mechanism of action. CXB has been extensively studied, and its effects on inflammation and pain have been well characterized. Additionally, CXB is readily available and relatively inexpensive compared to other anti-inflammatory drugs.
One limitation of using CXB in lab experiments is its potential for toxicity. Like all 4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acids, CXB can have adverse effects on the gastrointestinal, renal, and cardiovascular systems. Additionally, CXB has been shown to have cytotoxic effects on certain cell types.
Direcciones Futuras
There are a number of future directions for research on CXB. One area of interest is the potential for CXB to be used in the treatment of cancer. CXB has been shown to have cytotoxic effects on certain cancer cell lines, and further research is needed to determine its potential as an anticancer agent.
Another area of interest is the potential for CXB to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CXB has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, CXB is a chemical compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of a variety of conditions. While there are limitations to its use in lab experiments, further research is needed to explore its potential in areas such as cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
CXB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation and pain. CXB has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to cause inflammation. Additionally, CXB has been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system.
Propiedades
IUPAC Name |
4-(cyclohexylamino)-4-oxo-3-(oxolan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(17)9-11(12-7-4-8-19-12)14(18)15-10-5-2-1-3-6-10/h10-12H,1-9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMTXYZCTHHDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC(=O)O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961988.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)

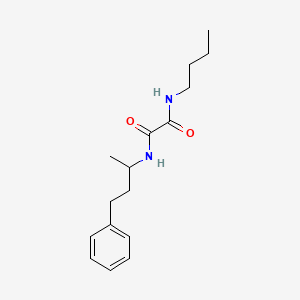
![methyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961994.png)

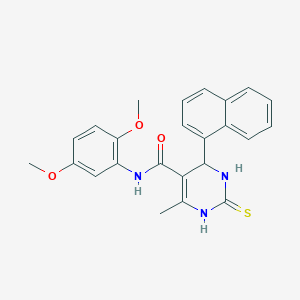
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3962019.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3962026.png)
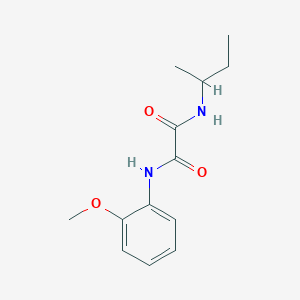
![2-[(4-methoxybenzyl)thio]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962038.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)
